2,3-Bis(trifluoromethyl)nitrobenzene
Overview
Description
2,3-Bis(trifluoromethyl)nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by the presence of nitro groups (-NO2) and trifluoromethyl groups (-CF3) attached to a benzene ring. The specific arrangement of these substituents on the benzene ring can significantly influence the compound's physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted benzene derivatives can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, trifluoromethyl-substituted bis-styrylbenzenes are synthesized and studied for their electronic properties, which are influenced by the position of the trifluoromethyl group . Although the exact synthesis of 2,3-bis(trifluoromethyl)nitrobenzene is not detailed in the provided papers, these methods indicate the general strategies that might be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted benzene derivatives is often investigated using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal and molecular structures of other nitrobenzene derivatives, such as α,α,α-trifluoro-2,4,6-trinitrotoluene, have been determined, showing the influence of substituents on the benzene ring conformation .
Chemical Reactions Analysis
The reactivity of nitrobenzene derivatives can lead to various chemical transformations. For instance, 1,3-bis(ethylamino)-2-nitrobenzene and related compounds can cyclize to form substituted benzimidazoles upon heating with anhydrous potassium carbonate . The presence of trifluoromethyl and nitro groups in a compound like 2,3-bis(trifluoromethyl)nitrobenzene would likely affect its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are closely related to their molecular structure. The introduction of trifluoromethyl groups can affect the compound's fluorescence properties, ionization potentials, and aggregation-induced emission characteristics . The presence of nitro groups contributes to the energetic nature of these compounds, as seen in the study of 1,3-bis(nitroimido)-1,2,3-triazolate anion, which exhibits high thermal stability and sensitivity to mechanical stimuli .
Scientific Research Applications
Catalytic Applications
- Research has highlighted the use of complexes involving nitrobenzene derivatives in catalytic transfer hydrogenation. For example, certain ruthenium and iridium complexes with nitrobenzene-related ligands have been found effective for transfer hydrogenation of nitrobenzenes, showing potential in catalytic processes (Hohloch, Suntrup, & Sarkar, 2013).
Synthesis and Antibacterial Studies
- Studies involving nitrobenzene derivatives have also focused on the synthesis of bisthiourea ligands, which have been tested for their antibacterial activity against various bacterial strains. This indicates potential applications in the development of new antibacterial agents (Halim, Kassim, Fadzil, & Yamin, 2012).
Electrochemical Applications
- In electrochemistry, nitrobenzene derivatives have been used in the study of electrochemical reduction processes. Such studies contribute to a deeper understanding of electrochemical reactions and their applications in various fields (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).
Material Science
- Nitrobenzene derivatives have been used in the synthesis of new materials, such as fluorinated polyimides. These materials, derived from nitrobenzene, exhibit properties like low dielectric constant and high thermal stability, making them promising for electronics applications (Feiring, Auman, & Wonchoba, 1993).
Analytical Chemistry
- In analytical chemistry, hydrogen bond-forming bis-thiourea compounds, related to nitrobenzene, have been studied for facilitating the transfer of hydrophilic anions across interfaces. This suggests potential uses in multianalyte detection with an amperometric sensing mode (Nishizawa, Yokobori, Shioya, & Teramae, 2001).
Chemical Synthesis
- New derivatives of nitrobenzenes, such as pentafluorosulfanyl and perfluoroalkylthio derivatives, have been synthesized, highlighting the scope for the creation of novel compounds with potentially useful properties (Sipyagin, Enshov, Kashtanov, Bateman, Mullen, Tan, & Thrasher, 2004).
Safety And Hazards
This compound is associated with several hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-nitro-2,3-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLZVFGJPNEGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568224 | |
Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(trifluoromethyl)nitrobenzene | |
CAS RN |
1978-06-9 | |
Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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